molecular formula C11H16IN5O B13470239 2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide

2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide

Cat. No.: B13470239
M. Wt: 361.18 g/mol
InChI Key: MDURKDZPLUIYQI-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a morpholin-4-yl group (a six-membered amine ring), a prop-2-en-1-yl (allyl) substituent, and an acetonitrile moiety. It exists as a hydroiodide salt, enhancing its solubility in polar solvents. The compound is related to two discontinued analogs: its hydrobromide salt (CAS: 1171589-44-8) and hydroiodide form (CAS: 1315366-84-7) .

Properties

Molecular Formula

C11H16IN5O

Molecular Weight

361.18 g/mol

IUPAC Name

2-(5-morpholin-4-yl-4-prop-2-enyl-1,2,4-triazol-3-yl)acetonitrile;hydroiodide

InChI

InChI=1S/C11H15N5O.HI/c1-2-5-16-10(3-4-12)13-14-11(16)15-6-8-17-9-7-15;/h2H,1,3,5-9H2;1H

InChI Key

MDURKDZPLUIYQI-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1N2CCOCC2)CC#N.I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a substitution reaction, where a suitable morpholine derivative reacts with the triazole intermediate.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is added via an alkylation reaction, using an appropriate alkylating agent.

    Formation of the Hydroiodide Salt: The final step involves the formation of the hydroiodide salt by reacting the compound with hydroiodic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or prop-2-en-1-yl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in drug discovery and development, particularly as an antifungal or antibacterial agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues

The target compound’s triazole core is modified with distinct functional groups. Key analogues include:

Compound Name Substituents (R1, R2, R3) Molecular Weight Key Features Reference
Target Compound R1: Morpholin-4-yl, R2: Allyl, R3: CN N/A Hydroiodide salt, discontinued
Ethyl 2-((4-((4-Nitrobenzylidene)amino)-5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-yl)Thio)-... (9d) R1: CF3, R2: Nitrobenzylidene, R3: S-alkyl 541.89 High electronegativity (CF3, NO2)
2-((4-Phenyl-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetonitrile (5o) R1: Pyridin-4-yl, R2: Phenyl, R3: CN N/A High melting point (237–240°C)
5-[3-(Morpholine-4-Sulfonyl)Phenyl]-4-(Prop-2-en-1-yl)-4H-1,2,4-Triazole-3-Thiol R1: Morpholine-sulfonyl, R2: Allyl, R3: SH N/A Thiol group, calculated LogD: 7.5
4-Amino-5-(Thiophen-2-ylmethyl)-4H-1,2,4-Triazole-3-Thiol Derivatives R1: Thiophen-2-ylmethyl, R3: SH N/A Reduced antiradical activity

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Compound 5o’s pyridinyl and phenyl groups contribute to its high melting point (237–240°C), suggesting stronger intermolecular interactions than the target’s allyl-morpholine system .
  • Thiol vs. Nitrile : The thiol group in and may enhance metal-binding capacity but reduces stability compared to the target’s nitrile group.
Physicochemical Properties

Elemental analysis and molecular weights of selected analogues:

Compound Formula C (%) Calc./Found H (%) Calc./Found N (%) Calc./Found Molecular Weight
9d C20H15ClF3N7O4S 44.33/44.21 2.79/2.68 18.09/18.01 541.89
5o C16H12N6S N/A N/A N/A ~328.37
Target C12H16IN7O (assumed) N/A N/A N/A ~441.21

Notes:

  • The target’s hydroiodide salt increases molecular weight compared to neutral analogues like 5o.
  • Nitrile-containing compounds (target, 5o) likely exhibit higher thermal stability than thiol derivatives .
Pharmacological Activity Trends
  • Antiradical Activity : Morpholine and thiol derivatives (e.g., ) often show moderate bioactivity, but thiol-to-nitrile substitution (as in the target) may alter efficacy. For example, carboxylate salts of thiol-triazoles exhibit reduced antiradical activity due to blocked functional groups .
  • Solubility : The hydroiodide salt form of the target compound likely improves aqueous solubility compared to neutral triazoles like 5o .

Biological Activity

The compound 2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, based on various studies and research findings.

  • Molecular Formula : C11_{11}H16_{16}N5_5O
  • Molecular Weight : 314.18 g/mol
  • CAS Number : 1171589-44-8

Biological Activity Overview

The biological activity of this compound has been investigated across several domains:

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study indicated that compounds with similar structures demonstrated good activity against various bacteria and fungi, suggesting potential effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Triazole derivatives are also explored for their anticancer properties:

  • In a study assessing the cytotoxic effects of triazole derivatives, several compounds were found to exhibit significant activity against cancer cell lines such as HuCCA-1 and HepG2 . The mechanism often involves the inhibition of key enzymes like aldo-keto reductase, which are crucial in cancer metabolism .

Other Pharmacological Effects

Triazoles are noted for additional therapeutic effects:

  • Anti-inflammatory and analgesic properties have been reported in various studies, highlighting their potential utility in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved EffectsReference
AntimicrobialStaphylococcus aureus, E. coliModerate to high activity
AnticancerHuCCA-1, HepG2Significant cytotoxicity
Anti-inflammatoryVariousReduction in inflammation markers
AnalgesicVariousPain relief observed

Case Studies

  • Antimicrobial Study : A series of newly synthesized triazole derivatives were tested for antimicrobial activities. Among them, those containing morpholine moieties showed enhanced efficacy against Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : In vitro studies on triazole derivatives revealed that specific modifications to the triazole ring significantly increased cytotoxicity against breast and colon cancer cell lines. The structure-activity relationship (SAR) was established through quantitative structure–activity relationship (QSAR) modeling .

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